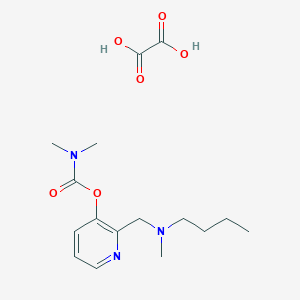
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as Pyributicarb, is a compound that belongs to the carbamate family. It is used as a herbicide to control the growth of weeds in crops. It was first synthesized in the 1970s and has since been used in the agricultural industry.
Mecanismo De Acción
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) belongs to the carbamate family of herbicides. It inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have no significant effects on the growth and development of crops such as soybeans, corn, and cotton. It is rapidly metabolized in plants and does not accumulate in the soil. However, it has been shown to have toxic effects on non-target organisms such as bees, earthworms, and aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is widely used in the agricultural industry for its herbicidal properties. It is easy to synthesize and has a high degree of selectivity for weeds. However, it has limitations in terms of its toxicity to non-target organisms and its potential to cause environmental pollution.
Direcciones Futuras
There are several future directions for research on Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). These include:
1. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on non-target organisms such as bees, earthworms, and aquatic organisms.
2. Developing new formulations of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) that are less toxic to non-target organisms.
3. Investigating the potential of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) as a treatment for neurological disorders in humans.
4. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on soil microbiota and its potential to cause environmental pollution.
Conclusion:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a carbamate herbicide that is widely used in the agricultural industry to control the growth of weeds in crops. It works by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the plant's nervous system. Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has advantages in terms of its selectivity for weeds and ease of synthesis, but it also has limitations in terms of its toxicity to non-target organisms and potential to cause environmental pollution. Future research directions for Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) include studying its effects on non-target organisms, developing new formulations that are less toxic, investigating its potential as a treatment for neurological disorders, and studying its effects on soil microbiota.
Métodos De Síntesis
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is synthesized by reacting 2-(butylmethylamino)methyl-3-pyridinecarboxylic acid with dimethyl carbamate in the presence of a base. The resulting product is then reacted with oxalic acid to form the ethanedioate salt. The final product is a white crystalline solid with a melting point of 96-98°C.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybeans, corn, and cotton. It works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
Propiedades
Número CAS |
169128-31-8 |
|---|---|
Fórmula molecular |
C16H25N3O6 |
Peso molecular |
355.39 g/mol |
Nombre IUPAC |
[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C14H23N3O2.C2H2O4/c1-5-6-10-17(4)11-12-13(8-7-9-15-12)19-14(18)16(2)3;3-1(4)2(5)6/h7-9H,5-6,10-11H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
PQJYWYLRWKREQT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Otros números CAS |
169128-31-8 |
Sinónimos |
2-((Butylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




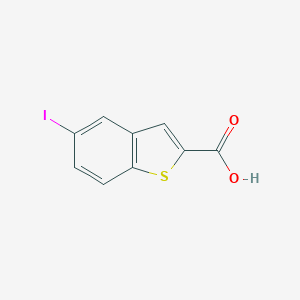

![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)

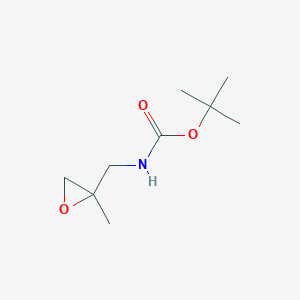
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
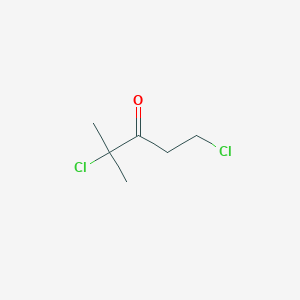
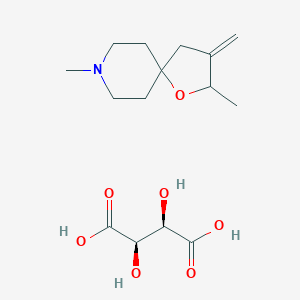

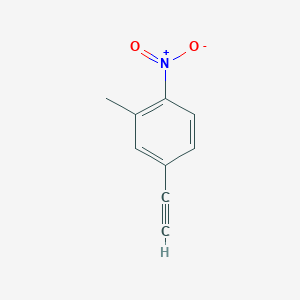

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
